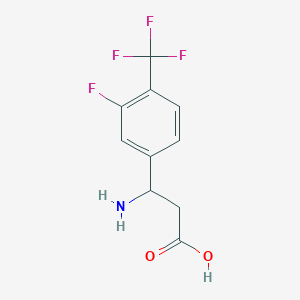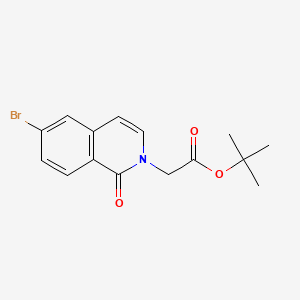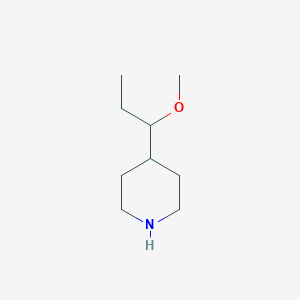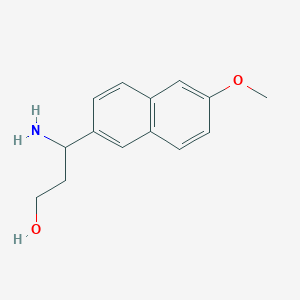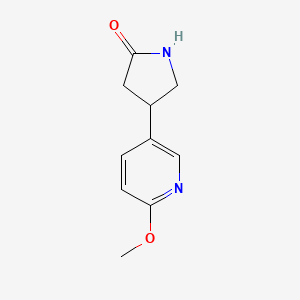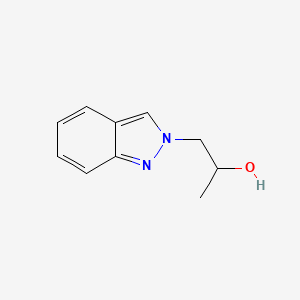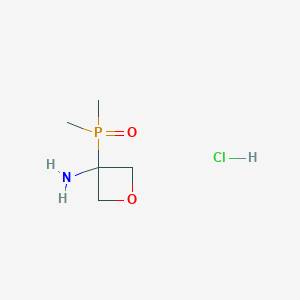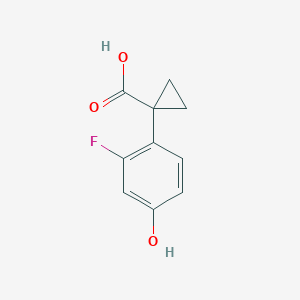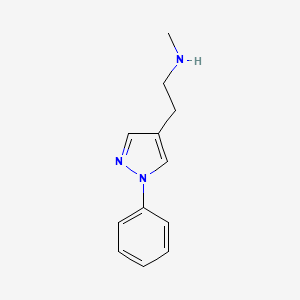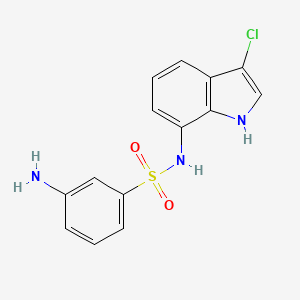
1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclobutane ring substituted with a fluorophenyl group and a methyl group, making it a subject of study in organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutane ring, followed by the introduction of the fluorophenyl and methyl groups. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
科学研究应用
1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the cyclobutane ring provides structural rigidity. These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 1-(2-Chlorophenyl)-3-methylcyclobutan-1-amine hydrochloride
- 1-(2-Bromophenyl)-3-methylcyclobutan-1-amine hydrochloride
- 1-(2-Methylphenyl)-3-methylcyclobutan-1-amine hydrochloride
Uniqueness
1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens or substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H15ClFN |
|---|---|
分子量 |
215.69 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-3-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-6-11(13,7-8)9-4-2-3-5-10(9)12;/h2-5,8H,6-7,13H2,1H3;1H |
InChI 键 |
DROVHXAJTCLRIG-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1)(C2=CC=CC=C2F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
